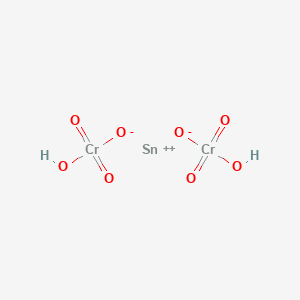
Tin chromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin chromate is an inorganic compound with the chemical formula SnCrO₄. It is composed of tin (Sn) and chromate (CrO₄) ions. This compound is known for its vibrant yellow color and is primarily used as a pigment in various industrial applications. This compound is also recognized for its corrosion-resistant properties, making it valuable in protective coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin chromate can be synthesized through a precipitation reaction. One common method involves reacting a soluble tin salt, such as tin(II) chloride (SnCl₂), with a soluble chromate salt, such as potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{SnCl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{SnCrO}_4 + 2\text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of tin(II) chloride and potassium chromate under controlled conditions to ensure the purity and consistency of the product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of both tin and chromate ions. For example, in acidic conditions, chromate ions can be reduced to chromium(III) ions.
Substitution Reactions: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize tin(II) to tin(IV) in the presence of chromate ions.
Reducing Agents: Zinc (Zn) can reduce chromate ions to chromium(III) ions in acidic conditions.
Major Products Formed:
Chromium(III) Compounds: Reduction of chromate ions typically results in the formation of chromium(III) compounds.
Tin(IV) Compounds: Oxidation of tin(II) can lead to the formation of tin(IV) compounds.
Applications De Recherche Scientifique
Tin chromate has a wide range of applications in scientific research:
Chemistry: Used as a pigment and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential use in biological staining techniques.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Widely used in the production of corrosion-resistant coatings for metals, particularly in the aerospace and automotive industries.
Mécanisme D'action
The primary mechanism by which tin chromate exerts its effects is through its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. The chromate ions in this compound play a crucial role in this process by undergoing redox reactions that enhance the stability and durability of the protective coating.
Comparaison Avec Des Composés Similaires
Zinc Chromate (ZnCrO₄): Like tin chromate, zinc chromate is used as a pigment and corrosion inhibitor. zinc chromate is more commonly used in aerospace applications due to its superior corrosion resistance.
Lead Chromate (PbCrO₄): Another similar compound, lead chromate, is also used as a pigment. due to its toxicity, its use has been significantly reduced in favor of less harmful alternatives like this compound.
Uniqueness of this compound: this compound is unique in its balance of effective corrosion resistance and lower toxicity compared to other chromate compounds. Its vibrant yellow color also makes it a valuable pigment in various industrial applications.
Propriétés
Numéro CAS |
38455-77-5 |
|---|---|
Formule moléculaire |
Cr2H2O8Sn |
Poids moléculaire |
352.71 g/mol |
Nom IUPAC |
hydroxy-oxido-dioxochromium;tin(2+) |
InChI |
InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |
Clé InChI |
BXHKBAZWBFREMH-UHFFFAOYSA-L |
SMILES canonique |
O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


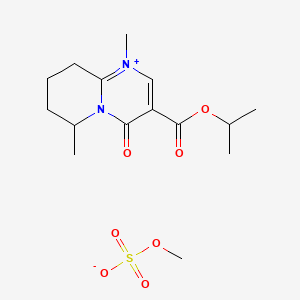
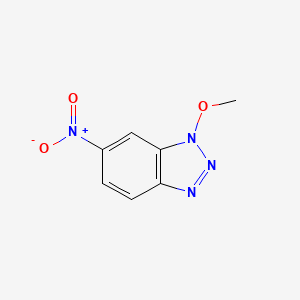
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
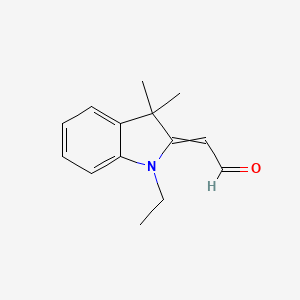
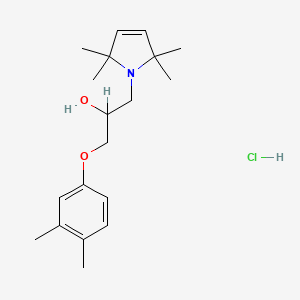
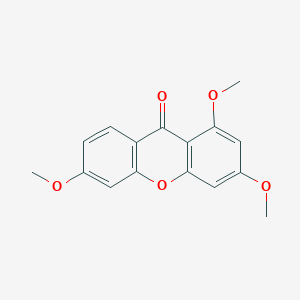
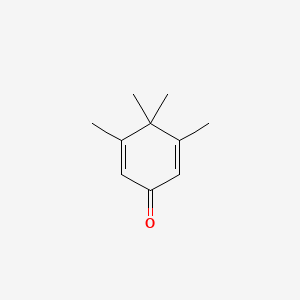
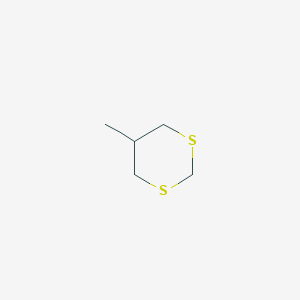
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
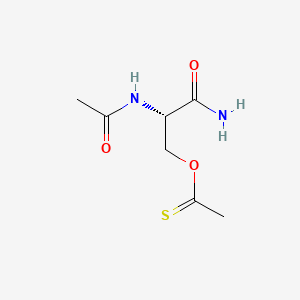

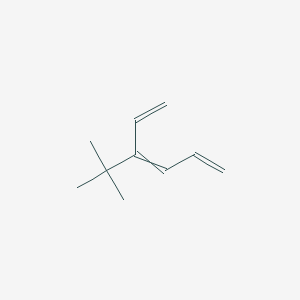
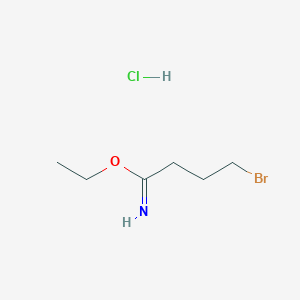
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
